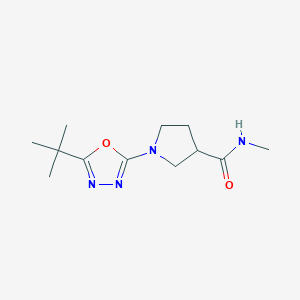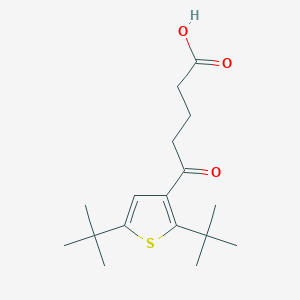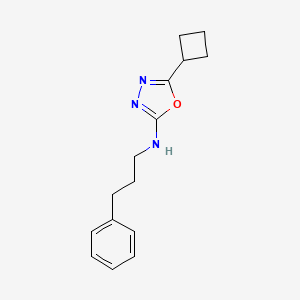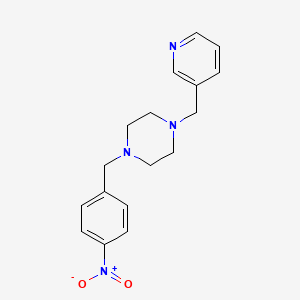![molecular formula C17H23N5O2 B5631036 N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)
N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bi-heterocyclic propanamides involves multiple steps, starting from basic building blocks to complex structures through reactions like S-substitution, esterification, and cyclization. For example, the synthesis of novel bi-heterocycles involves the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding hydrazide, further reacted to produce desired compounds through stirring with electrophiles in a basic aqueous medium (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structures of synthesized compounds are usually confirmed through advanced spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These techniques provide detailed information about the molecular framework and substitution patterns of the compounds. For instance, the structural confirmation of bi-heterocyclic propanamides through these techniques has been reported, underlining the importance of such analytical methods in the synthesis process (Abbasi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds can lead to a variety of products based on the reactants and conditions employed. For example, the action of cyanamide on 1,3,4-oxadiazolium and pyrylium salts can yield 1-substituted 3-amino-1,2,4-triazoles under certain conditions, demonstrating the versatility of heterocyclic chemistry (Boyd & Dando, 1971).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in various fields. Studies on concomitant polymorphs of heterocyclic compounds provide insight into their stability and structural variations under different crystallization conditions (Shishkina et al., 2020).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including reactivity, stability, and interaction with other molecules, are essential for their practical applications. For instance, the synthesis and evaluation of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives as cyclooxygenase inhibitors highlight the importance of understanding the chemical behavior of these compounds for therapeutic applications (Rambabu et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclooctyl-3-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-15(19-13-7-4-2-1-3-5-8-13)10-11-16-20-17(22-24-16)14-9-6-12-18-21-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRMLNWUXLFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=NC(=NO2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)


![2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)
![2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5630975.png)
![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)
![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B5631000.png)
![N-butyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)benzamide dihydrochloride](/img/structure/B5631003.png)

![2-(3-methoxyphenyl)-5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5631019.png)